3-Ethylazetidin-3-ol; trifluoroacetic acid

描述

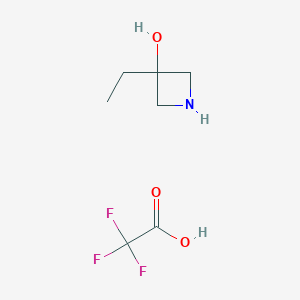

3-Ethylazetidin-3-ol; trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles, known for their strained ring structure and reactivity Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon, enhancing its acidity and stability

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular nucleophilic displacement reaction, where a suitable leaving group is displaced by a nucleophile within the same molecule, forming the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3-ethylazetidin-3-ol; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form.

Types of Reactions:

Oxidation: 3-Ethylazetidin-3-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 3-ethylazetidin-3-ol to its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

Oxidation: Oxidized derivatives of 3-ethylazetidin-3-ol.

Reduction: Reduced forms of 3-ethylazetidin-3-ol.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

Applications in Organic Synthesis

- Peptide Synthesis : TFA is extensively used in solid-phase peptide synthesis for the removal of protecting groups and cleavage of peptides from solid supports. This process is crucial for obtaining pure peptide products with desired biological activity .

- Protecting Group Chemistry : TFA facilitates the installation and removal of various protecting groups in organic synthesis, such as acetals and ethers. It acts as both a catalyst and a reagent, enabling selective reactions under mild conditions .

- Dehydration Reactions : The stability of trifluoroacetate allows for efficient dehydration of β-hydroxy carbonyls to α,β-unsaturated systems. This application is particularly useful in synthesizing complex organic molecules .

- Transition-Metal Catalysis : TFA serves as a counterion in transition-metal catalysis, enhancing reaction efficiency and selectivity. It has been employed in various oxidative coupling reactions and other transformations that require precise control over reaction conditions .

Analytical Applications

- HPLC Modifier : TFA is commonly used as an acidic modifier in high-performance liquid chromatography (HPLC). Its presence significantly influences the retention behavior of analytes, improving separation efficiency for zwitterionic and weakly basic compounds .

- Environmental Monitoring : Analytical methods have been developed to detect trace levels of TFA in environmental samples, including water and air. These methods are essential for assessing the ecological impact and persistence of TFA as a pollutant .

Case Study 1: Peptide Synthesis Optimization

In a study focusing on peptide synthesis, researchers demonstrated that varying TFA concentrations during the cleavage stage led to improved yields and purity of synthesized peptides. The optimal concentration was found to be around 0.1% TFA, which effectively removed protecting groups without compromising peptide integrity .

Case Study 2: HPLC Method Development

A research team investigated the effects of TFA concentration on the retention times of triazole derivatives during HPLC analysis. They found that increasing TFA concentration resulted in significant shifts in elution order, highlighting its role as a critical factor in method optimization for complex mixtures .

Toxicity and Environmental Impact

While TFA is widely used in synthetic applications, its environmental persistence raises concerns regarding toxicity to aquatic life and potential bioaccumulation. Studies have indicated varying levels of toxicity across different species, necessitating careful monitoring of TFA levels in industrial applications and environmental assessments .

作用机制

The mechanism of action of 3-ethylazetidin-3-ol; trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The trifluoroacetic acid component enhances the compound’s acidity and stability, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis.

相似化合物的比较

Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity.

Trifluoroacetic Acid: A strong organic acid with three fluorine atoms, known for its acidity and stability.

3-Methylazetidin-3-ol: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: 3-Ethylazetidin-3-ol; trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid, resulting in a compound with enhanced reactivity and stability. The presence of the ethyl group further distinguishes it from other similar compounds, potentially influencing its chemical properties and applications.

生物活性

3-Ethylazetidin-3-ol; trifluoroacetic acid (TFA) is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Ethylazetidin-3-ol is a cyclic amine derivative, while trifluoroacetic acid is a strong organic acid. The combination of these two components results in unique chemical properties that may influence biological interactions.

The biological activity of 3-Ethylazetidin-3-ol; TFA is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroacetate moiety may enhance the compound's solubility and stability in biological systems, facilitating its interaction with target proteins.

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, impacting metabolic pathways crucial for cellular function.

- Receptor Modulation : The compound may also bind to receptors involved in neurotransmission, potentially influencing neurological functions .

Case Studies and Experimental Data

Several studies have investigated the biological effects of 3-Ethylazetidin-3-ol; TFA:

- Antimicrobial Activity : A study explored the antimicrobial properties of related azetidine derivatives, suggesting that structural modifications could enhance their efficacy against bacterial strains .

- Cytotoxicity : In vitro assays demonstrated that certain azetidine derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

| Study | Findings |

|---|---|

| Antimicrobial activity against specific bacterial strains | |

| Cytotoxic effects on cancer cell lines |

Pharmacological Applications

The pharmacological potential of 3-Ethylazetidin-3-ol; TFA has been explored in various contexts:

- Drug Development : Its structure suggests potential as a pharmacophore in drug development, particularly for conditions requiring enzyme modulation .

- Therapeutic Uses : Investigations into its therapeutic applications highlight its role as a precursor in synthesizing more complex medicinal compounds .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-ethylazetidin-3-ol, and how can trifluoroacetic acid (TFA) be utilized as a catalyst or solvent in such reactions?

- Methodology : 3-Ethylazetidin-3-ol can be synthesized via ring-opening or cyclization reactions of azetidine precursors. TFA is often employed as a Brønsted acid catalyst due to its strong acidity (pKa ~0.23), which facilitates protonation of intermediates, such as in the cleavage of ester bonds during peptide synthesis . For example, TFA’s role in stabilizing carbocation intermediates can enhance reaction yields in heterocyclic ring formation. Ensure stoichiometric control to avoid over-acidification, which may lead to side reactions.

Q. How can researchers characterize the interaction of TFA with azetidine derivatives like 3-ethylazetidin-3-ol using spectroscopic techniques?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to monitor protonation states and hydrogen bonding. TFA’s trifluoromethyl group provides distinct ¹⁹F NMR signals (δ ~ -75 ppm) for tracking interactions . Infrared (FT-IR) spectroscopy can identify shifts in carbonyl stretching frequencies (e.g., TFA’s C=O at ~1780 cm⁻¹) when coordinating with azetidine derivatives . X-ray crystallography is recommended for structural elucidation of complexes, as demonstrated in uranium-TFA coordination studies .

Q. What precautions are necessary when handling TFA in azetidine-related reactions due to its corrosive and hygroscopic nature?

- Methodology : Store TFA in airtight, amber glass containers under inert gas (e.g., argon) to prevent moisture absorption and degradation . Use corrosion-resistant equipment (e.g., PTFE-lined stirrers) and conduct reactions in fume hoods to mitigate inhalation risks. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does TFA’s chaotropic effect influence the chromatographic separation of azetidine derivatives, and how can this be optimized for analytical workflows?

- Methodology : TFA acts as a chaotropic agent in reverse-phase HPLC by ion-pairing with basic analytes, improving peak resolution. Use a Box-Behnken experimental design to optimize factors like TFA concentration (0.1–0.3% v/v), retention factor (k), and column temperature . For example, in a study on risperidone impurities, TFA at 0.1% reduced peak tailing by 40% compared to perchloric acid . Validate methods using robustness testing (e.g., ±10% variation in mobile phase pH).

Q. What mechanistic insights explain TFA’s role in radical cyclization reactions involving azetidine scaffolds?

- Methodology : TFA’s high dielectric constant and ability to stabilize carbocation intermediates enhance radical chain propagation. In atom transfer radical cyclization (ATRC), TFA coordinates with metal catalysts (e.g., Cu(I)) to modulate redox potentials, as shown in annulation reactions yielding bicyclic products . Use electron paramagnetic resonance (EPR) to detect radical intermediates and DFT calculations to model transition states.

Q. How do environmental factors, such as pH and UV radiation, affect the degradation of TFA in aqueous systems, and what are the implications for laboratory waste management?

- Methodology : TFA’s environmental persistence is linked to its resistance to hydrolysis (half-life >100 years at pH 7). Monitor degradation under UV light (254 nm) using ion chromatography to quantify fluoride release . Henry’s Law constants (e.g., 1.2 × 10³ M/atm at 25°C) predict atmospheric partitioning . Implement advanced oxidation processes (AOPs) like ozonation for lab-scale TFA degradation .

Q. What experimental strategies resolve contradictions in TFA’s solvent effects on emission spectroscopy of metal complexes?

- Methodology : Conflicting reports on TFA’s role in enhancing/decreasing luminescence can be addressed by controlling hydration states. For uranyl-TFA-DMSO complexes, dehydration via TFA increases emission intensity by 150× compared to aqueous systems . Use time-resolved fluorescence to correlate solvent polarity with excited-state lifetimes.

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate TFA’s interference in mass spectrometry (MS) analyses of azetidine derivatives?

- Methodology : TFA adducts ([M+TFA-H]⁻) complicate MS interpretation. Employ post-column ion suppression with 0.1% acetic acid to displace TFA ions . Alternatively, use LC-MS-grade TFA (≥99.995% purity) to reduce background noise .

Q. What statistical approaches are effective in analyzing multifactor interactions in TFA-mediated reactions (e.g., electrospinning of polymer composites)?

- Methodology : Apply a Box-Behnken design to evaluate factors like TFA concentration, voltage, and solvent ratio. For polyethylene terephthalate nanofibers, a dichloromethane:TFA (80:20) system minimized fiber diameter variability (150–500 nm) with ANOVA confirming voltage as the only significant factor (p < 0.05) .

属性

IUPAC Name |

3-ethylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLZKRTSIMOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。